molecular formula C17H19NO2 B11038950 N,N-diethyl-2-phenoxybenzamide

N,N-diethyl-2-phenoxybenzamide

Cat. No.: B11038950
M. Wt: 269.34 g/mol
InChI Key: JZCRWVZFWUXCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 2-phenoxybenzoic acid with diethylamine in the presence of a coupling agent (such as DCC or EDC) to form N,N-diethyl-2-phenoxybenzamide.

      Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.

      Industrial Production: Industrial-scale production methods may involve variations of this synthetic route, optimized for efficiency and yield.

  • Chemical Reactions Analysis

      Reactions: N,N-diethyl-2-phenoxybenzamide can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions but may include reduced or substituted derivatives.

  • Scientific Research Applications

    Insecticidal Properties

    N,N-diethyl-2-phenoxybenzamide has been identified as having insecticidal properties, making it useful as a pesticide or insect repellent. Its mechanism of action is believed to involve interference with the nervous system or metabolic processes of insects, although the exact pathways remain to be fully elucidated.

    Pharmacological Research

    Recent studies have investigated the pharmacological properties of this compound, exploring its potential therapeutic applications. The compound has shown promise in biological assays, indicating possible utility in medical applications beyond its insecticidal effects.

    Organic Synthesis

    In organic chemistry, this compound serves as a valuable intermediate for synthesizing various derivatives. Its versatility allows chemists to explore modifications that can lead to new compounds with desirable properties.

    Case Study 1: Insecticidal Efficacy

    Research on the insecticidal efficacy of this compound demonstrated significant activity against specific pest species. Laboratory tests indicated that formulations containing this compound effectively reduced pest populations, suggesting its viability as an eco-friendly alternative to conventional pesticides.

    Case Study 2: Pharmacological Insights

    A study focusing on the pharmacological profile of this compound revealed its potential as a therapeutic agent. The compound exhibited activity in vitro against various cell lines, prompting further investigation into its mechanisms and possible applications in treating diseases influenced by metabolic disruptions.

    Comparative Analysis of Applications

    Application AreaDescriptionEvidence
    InsecticideEffective against various pestsLaboratory efficacy studies
    Organic SynthesisIntermediate for new compoundsSynthesis routes established
    PharmacologyPotential therapeutic usesIn vitro activity against cell lines

    Mechanism of Action

    • The exact mechanism by which N,N-diethyl-2-phenoxybenzamide exerts its effects is not fully elucidated.
    • It likely interacts with specific molecular targets in insects, disrupting their nervous system or metabolic processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other insecticides or repellents with related structures.

      Uniqueness: Highlight its specific features, such as the phenoxy group and the diethyl substitution pattern.

    Biological Activity

    N,N-diethyl-2-phenoxybenzamide, also known as DPPE or tesmilifene, is a compound that has garnered attention for its biological activities, particularly in the context of antiplasmodial effects and as an adjunct to chemotherapy. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

    Antiplasmodial Activity

    Recent studies have highlighted the antiplasmodial properties of this compound. It has been identified as a promising lead structure in the fight against malaria, specifically targeting Plasmodium falciparum.

    The compound exhibits multi-stage activity against various life stages of P. falciparum, including sexual and asexual stages, as well as liver stages. Notably, it has been shown that long-term exposure to sub-lethal doses does not lead to resistance in parasites, which is crucial for its potential use in treatment strategies .

    Key Findings:

    • IC50 Values: The compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.4134 µM against PfNF54, with a selectivity index (SI) of 316.9, indicating a favorable therapeutic window .
    • Target Identification: The mitochondrial electron transport chain components, particularly dihydroorotate dehydrogenase and cytochrome bc1 complex, are identified as potential targets for this compound .

    Chemotherapy Augmentation

    This compound has also been studied for its role in enhancing the efficacy of chemotherapy agents such as doxorubicin.

    Clinical Trials and Efficacy

    A phase II clinical trial demonstrated that combining DPPE with doxorubicin resulted in increased response rates in patients with metastatic breast cancer compared to doxorubicin alone. The study reported significant improvements in progression-free survival (PFS) and overall survival (OS) metrics .

    Trial Details:

    • Design: Patients were randomly assigned to receive either doxorubicin alone or doxorubicin with DPPE.
    • Results: The combination therapy showed a statistically significant increase in response rates compared to historical controls receiving doxorubicin alone .

    Comparative Efficacy in Pain Management

    In addition to its antiplasmodial and chemotherapeutic properties, this compound has been investigated for its analgesic effects. It has shown promise in treating conditions such as Complex Regional Pain Syndrome (CRPS).

    Case Studies

    A retrospective study involving 33 patients treated with phenoxybenzamine (the active metabolite of DPPE) reported a 52% improvement rate in pain management. Notably, early-stage patients exhibited an 89% success rate compared to only 38% in chronic cases .

    Key Observations:

    • Dosage: Patients were titrated to a maximum daily dose of 120 mg over several days.
    • Side Effects: Common side effects included orthostatic hypotension and malaise, necessitating careful monitoring during treatment .

    Summary Table of Biological Activities

    Activity TypeMechanism/TargetIC50 ValueSelectivity IndexClinical Relevance
    AntiplasmodialMitochondrial electron transport0.4134 µM316.9Effective against P. falciparum
    Chemotherapy AugmentationEnhances doxorubicin efficacyNot specifiedNot applicableIncreased response rates in breast cancer
    Analgesicα-Adrenergic receptor antagonistNot specifiedNot applicablePain relief in CRPS

    Properties

    Molecular Formula

    C17H19NO2

    Molecular Weight

    269.34 g/mol

    IUPAC Name

    N,N-diethyl-2-phenoxybenzamide

    InChI

    InChI=1S/C17H19NO2/c1-3-18(4-2)17(19)15-12-8-9-13-16(15)20-14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3

    InChI Key

    JZCRWVZFWUXCMW-UHFFFAOYSA-N

    Canonical SMILES

    CCN(CC)C(=O)C1=CC=CC=C1OC2=CC=CC=C2

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.